

An In-depth Technical Guide to 2-chloro-N-(4-ethylphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(4-ethylphenyl)acetamide

Cat. No.: B1606017

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This technical guide provides a comprehensive overview of **2-chloro-N-(4-ethylphenyl)acetamide**, a valuable intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, physicochemical properties, reactivity, and applications, with a strong emphasis on the underlying scientific principles and practical methodologies.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. **2-chloro-N-(4-ethylphenyl)acetamide** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, ensuring unambiguous communication of its chemical structure.

- IUPAC Name: **2-chloro-N-(4-ethylphenyl)acetamide**[\[1\]](#)[\[2\]](#)
- CAS Number: 20172-36-5[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Chemical Formula: C₁₀H₁₂ClNO[\[1\]](#)[\[2\]](#)[\[5\]](#)

The structure consists of a central acetamide functional group where the nitrogen atom is substituted with a 4-ethylphenyl group, and the acetyl group is chlorinated at the alpha-carbon.

Identifier	Value
IUPAC Name	2-chloro-N-(4-ethylphenyl)acetamide
CAS Number	20172-36-5
Molecular Formula	C ₁₀ H ₁₂ ClNO
Molecular Weight	197.66 g/mol [3]
Canonical SMILES	<chem>CCC1=CC=C(C=C1)NC(=O)CCl</chem>

Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide

The synthesis of **2-chloro-N-(4-ethylphenyl)acetamide** is typically achieved through the nucleophilic acyl substitution of chloroacetyl chloride with 4-ethylaniline.[3] This reaction, a standard method for amide bond formation, is widely employed due to its efficiency and the ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amino group of 4-ethylaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen atom to yield the final amide product. The presence of a base is often required to neutralize the hydrogen chloride gas that is formed as a byproduct, driving the reaction to completion.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of **2-chloro-N-(4-ethylphenyl)acetamide**. It is based on established methods for the synthesis of similar N-arylacetamides.[6][7]

Materials:

- 4-Ethylaniline
- Chloroacetyl chloride

- Glacial acetic acid
- Sodium acetate
- Ice
- Water (deionized)
- Ethanol (for recrystallization)

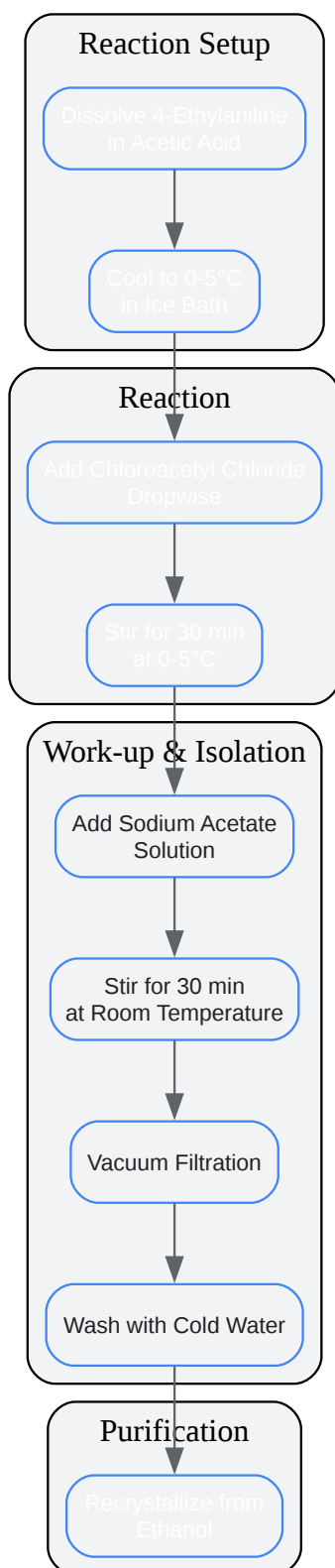
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve 4-ethylaniline in glacial acetic acid.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add chloroacetyl chloride dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
- Slowly add a solution of sodium acetate in water to the reaction mixture to neutralize the formed HCl and precipitate the product.

- Continue stirring for another 30 minutes at room temperature to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold water to remove any remaining salts and acetic acid.
- Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield pure **2-chloro-N-(4-ethylphenyl)acetamide**.



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Figure 1: A generalized workflow for the synthesis of **2-chloro-N-(4-ethylphenyl)acetamide**.

Physicochemical Properties

The physicochemical properties of **2-chloro-N-(4-ethylphenyl)acetamide** are crucial for its handling, storage, and application in further synthetic steps.

Property	Value	Source
Molecular Weight	197.661 g/mol	[3]
Density	1.185 g/cm ³ (predicted)	[3]
Boiling Point	357.3 °C at 760 mmHg (predicted)	[3]
LogP	2.80 (predicted)	ChemBridge

Note: Some physical properties are predicted and have not been experimentally verified in the cited literature.

Applications in Research and Development

2-chloro-N-(4-ethylphenyl)acetamide is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the chloroacetyl group, which readily undergoes nucleophilic substitution reactions.

Precursor for Biologically Active Compounds

N-arylacetamides are recognized as important scaffolds for the synthesis of medicinal and agrochemical compounds.[7][8][9] While specific applications for the 4-ethylphenyl derivative are not extensively documented in publicly available literature, the broader class of 2-chloro-N-arylacetamides serves as precursors for:

- Antidepressant Agents: Similar structures have been used to synthesize compounds with potential antidepressant activity.[6]
- Antimicrobial Agents: Chloroacetamide derivatives have shown antibacterial and antifungal properties.[10]

- Thienopyridines: These compounds, with various biological activities, can be synthesized from N-arylacetamides.[\[11\]](#)

The ethyl group on the phenyl ring can modulate the lipophilicity and metabolic stability of the final active pharmaceutical ingredient, making **2-chloro-N-(4-ethylphenyl)acetamide** a valuable building block for fine-tuning the pharmacokinetic properties of drug candidates.

Reactivity Profile

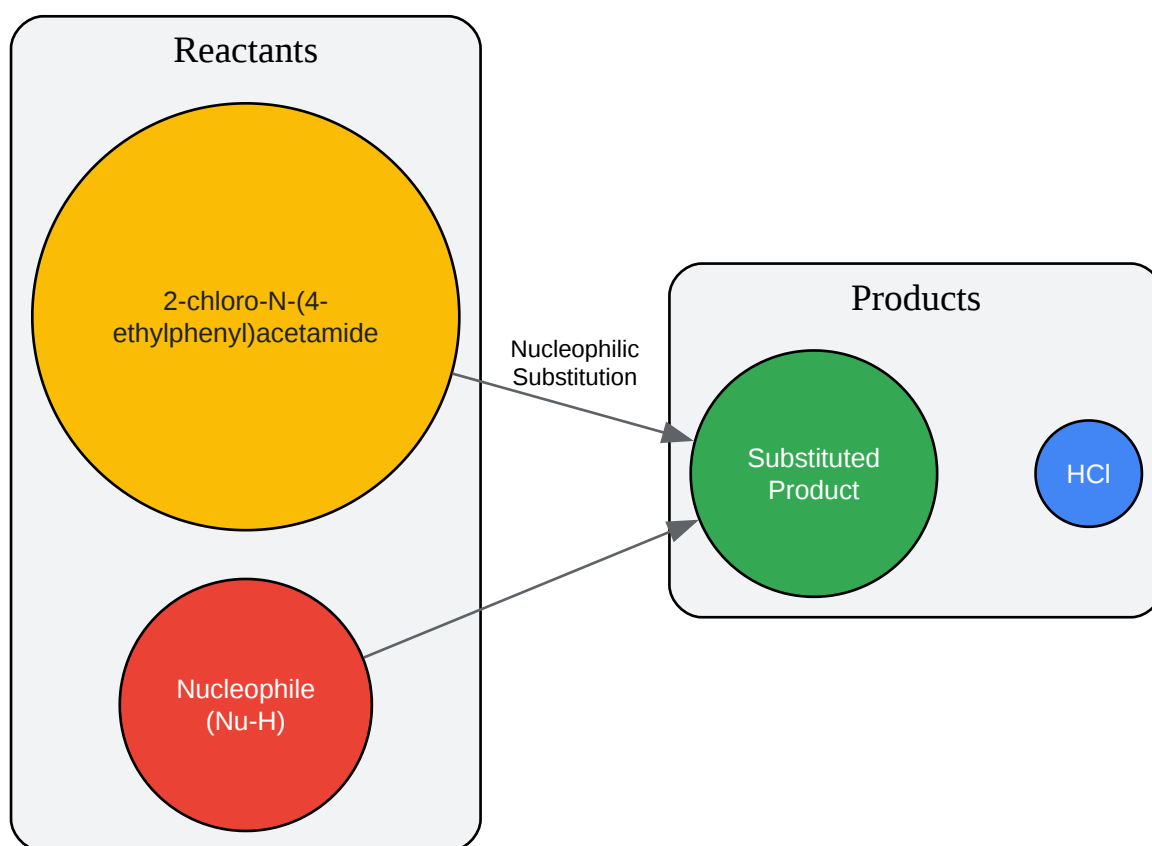
The key to the synthetic utility of **2-chloro-N-(4-ethylphenyl)acetamide** is the reactivity of the C-Cl bond in the chloroacetyl group. This bond is susceptible to cleavage by a wide range of nucleophiles, making it an excellent electrophile for introducing the N-(4-ethylphenyl)acetamido moiety into other molecules.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by various nucleophiles, including:

- Amines: To form N-substituted glycine amides.
- Thiols: To form thioethers.
- Alcohols/Phenols: To form ethers.
- Carboxylates: To form esters.

This reactivity is fundamental to its role as a building block in multi-step syntheses.



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Figure 2: General reactivity of **2-chloro-N-(4-ethylphenyl)acetamide** with nucleophiles.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-chloro-N-(4-ethylphenyl)acetamide**. While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from analogous chloroacetamides suggest the following:

- Hazards: This class of compounds can be irritating to the skin, eyes, and respiratory system. [\[12\]](#)[\[13\]](#) Some chloroacetamides are classified as toxic if swallowed and may cause allergic skin reactions.[\[14\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

- First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.[12][15]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

A thorough risk assessment should be conducted before handling this compound.

Conclusion

2-chloro-N-(4-ethylphenyl)acetamide is a synthetically important molecule with established nomenclature and a straightforward synthetic route. Its value lies in its role as a versatile intermediate, primarily driven by the reactivity of its chloroacetyl group. While detailed experimental data on its properties are somewhat limited in public sources, its utility as a building block in the synthesis of potentially bioactive compounds is evident from the broader literature on N-arylamides. Researchers and drug development professionals can leverage this compound to create novel molecules with tailored properties for a range of applications.

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